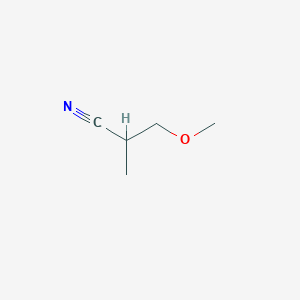

![molecular formula C6H5N3S B1317220 benzo[d][1,2,3]thiadiazol-5-aMine CAS No. 1753-29-3](/img/structure/B1317220.png)

benzo[d][1,2,3]thiadiazol-5-aMine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

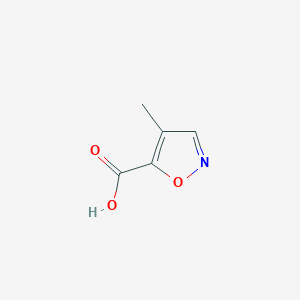

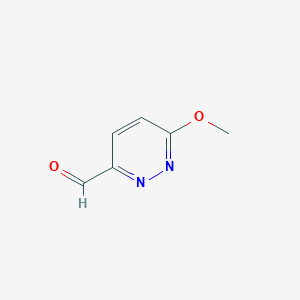

Benzo[d][1,2,3]thiadiazol-5-amine is a chemical compound with a molecular weight of 101.13 . It is a solid substance that should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of compounds related to benzo[d][1,2,3]thiadiazol-5-amine has been reported in several studies. For instance, a green synthesis method was used to create novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines via a multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . The reaction involved substrates of 1,3,4-thiadiazole-amines or 2-aminobenzathiazole, aldehydes, and active methylene compounds in ethanol solvent .

Molecular Structure Analysis

The molecular structure of benzo[d][1,2,3]thiadiazol-5-amine can be represented by the InChI code 1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 . The aromaticity of benzo[d][1,2,3]thiadiazol-5-amine and its related compounds has been confirmed by modern criteria, EDDB and GIMIC, at the MP2 level of theory .

Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,2,3]thiadiazol-5-amine are complex and can involve multiple steps. For example, a one-pot three-component fusion reaction was used to synthesize novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The reaction involved substrates of 1,3,4-thiadiazole-amines or 2-aminobenzathiazole, aldehydes, and active methylene compounds in ethanol solvent .

Physical And Chemical Properties Analysis

Benzo[d][1,2,3]thiadiazol-5-amine is a solid substance . It has a molecular weight of 101.13 . The compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Organic Semiconductors

Benzo[d][1,2,3]thiadiazole derivatives, particularly isoBT variants, have been synthesized and implemented in the construction of semiconducting polymers. These materials have shown significant potential in optoelectronic applications, including transistors, solar cells, photodetectors, and thermoelectrics. The isomers, such as 6-fluoro-isoBT and 5,6-difluoro-isoBT, have been utilized in alternating copolymers, demonstrating high-performance characteristics, with one polymer variant exhibiting hole mobilities surpassing 0.7 cm2/(V·s) and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).

Synthesis and Chemical Reactivity

The compound has been involved in the synthesis of various chemical structures, including 1,2,5-thiadiazoles and 2-oxoacetamides, through reactions with primary and secondary amines. These reactions have led to the formation of a variety of derivatives, showcasing the chemical versatility and reactivity of benzo[d][1,2,3]thiadiazol-5-amine derivatives in organic synthesis (Konstantinova et al., 2010).

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to explore their biological activities. Some compounds displayed significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. Furthermore, certain derivatives exhibited cytotoxicity against cancer cell lines, highlighting the potential of benzo[d][1,2,3]thiadiazol-5-amine derivatives in developing new therapeutic agents (Gür et al., 2020).

Electrochromic and Photovoltaic Applications

The benzo[d][1,2,3]thiadiazole moiety has been incorporated into copolymers for electrochemical and optical studies, demonstrating potential in electrochromic applications. Certain polymers based on this structure have shown promising characteristics as processable electrochromic materials, with one particular derivative identified as an excellent candidate for use in blue electrochromic devices that can switch to transparent upon oxidation (Karakus et al., 2012).

Fluorescence Studies

Research into the fluorescence properties of benzo[d][1,2,3]thiadiazol-5-amine derivatives has revealed intriguing effects influenced by molecular aggregation and charge transfer effects. These studies provide insights into the photophysical behavior of such compounds and their potential applications in the development of fluorescent materials and sensors (Matwijczuk et al., 2018).

Safety And Hazards

Direcciones Futuras

The future directions for research on benzo[d][1,2,3]thiadiazol-5-amine and related compounds could involve further exploration of their potential applications in organic electronics . Additionally, the development of more efficient synthesis methods and the study of their mechanisms of action could also be areas of future research .

Propiedades

IUPAC Name |

1,2,3-benzothiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOZWWRQYAJWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878871 |

Source

|

| Record name | 1,2,3-Benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d][1,2,3]thiadiazol-5-aMine | |

CAS RN |

1753-29-3 |

Source

|

| Record name | 1,2,3-Benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)